![molecular formula C21H21FN2O3 B5564314 2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole](/img/structure/B5564314.png)
2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-fluorophenyl)-4-morpholinyl]carbonyl}-5-methoxy-1-methyl-1H-indole, commonly known as FMIMI, is a synthetic indole compound. It has gained considerable attention in scientific research due to its potential therapeutic properties. FMIMI is a potent inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling.
Wirkmechanismus
FMIMI exerts its effects by inhibiting CK1δ, which is a serine/threonine protein kinase. CK1δ is involved in the regulation of various cellular processes such as DNA damage response, circadian rhythm regulation, and Wnt signaling. FMIMI binds to the ATP-binding site of CK1δ, preventing its activity. This results in downstream effects such as decreased phosphorylation of target proteins, altered gene expression, and changes in cellular signaling pathways.
Biochemical and Physiological Effects:
FMIMI has been shown to have several biochemical and physiological effects. It has been shown to decrease cell viability and induce apoptosis in cancer cell lines. FMIMI has also been shown to inhibit the NF-κB pathway, resulting in decreased inflammation. Additionally, FMIMI has been shown to decrease tau protein phosphorylation, which is implicated in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FMIMI has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the role of CK1δ in various cellular processes. FMIMI has also been shown to have low toxicity and high stability, making it a viable compound for in vitro and in vivo studies. However, FMIMI has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, FMIMI has not been extensively studied for its pharmacokinetic properties, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of FMIMI. One area of interest is the potential use of FMIMI in combination with other therapies for cancer treatment. FMIMI has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy. Additionally, further studies are needed to determine the pharmacokinetic properties of FMIMI and its potential use in animal models of disease. Finally, the role of CK1δ in various cellular processes is still not fully understood, and further studies are needed to elucidate its function.
Synthesemethoden
The synthesis of FMIMI involves several steps, starting with the reaction of 4-fluoroaniline with 4-chlorobutyryl chloride to produce 4-fluorobenzoyl chloride. This intermediate is then reacted with morpholine to form 2-(4-fluorophenyl)-4-morpholinyl)benzoyl chloride. The final step involves the reaction of this intermediate with 5-methoxy-1-methyl-1H-indole in the presence of a base to produce FMIMI. The synthesis of FMIMI has been optimized to increase yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
FMIMI has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer effects by inhibiting CK1δ, which is overexpressed in many types of cancer. FMIMI has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. Additionally, FMIMI has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as CK1δ is involved in the regulation of tau protein phosphorylation.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)morpholin-4-yl]-(5-methoxy-1-methylindol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-23-18-8-7-17(26-2)11-15(18)12-19(23)21(25)24-9-10-27-20(13-24)14-3-5-16(22)6-4-14/h3-8,11-12,20H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWERWKFIQYHZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCOC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)
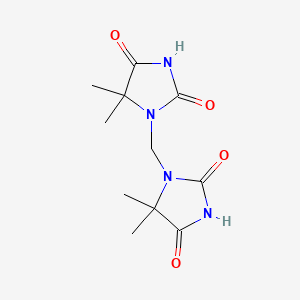
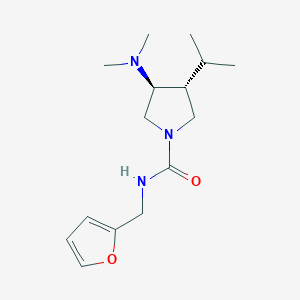
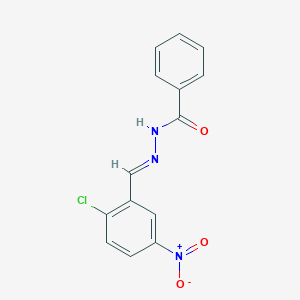
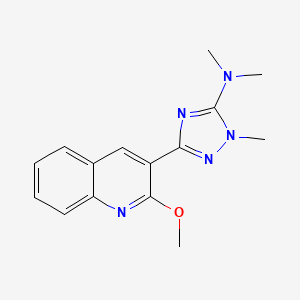
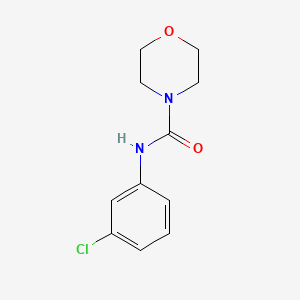
![3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5564299.png)
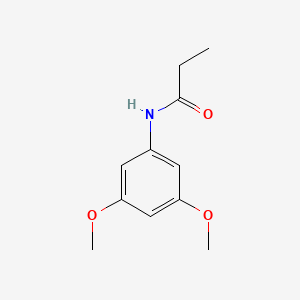
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564309.png)
![2-[2-(4-hydroxybenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5564310.png)

